molecular formula C18H15ClF6N2O2 B11485547 1-(3-chlorophenyl)-2-hydroxy-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

1-(3-chlorophenyl)-2-hydroxy-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11485547
M. Wt: 440.8 g/mol
InChI Key: JPLIYAATNCPMGZ-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, two trifluoromethyl groups, and an octahydroquinazoline core

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with 7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as methanol or ethanol. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced quinazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE can be compared with other quinazoline derivatives, such as:

    1-(4-Chlorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione: Similar structure but with a different position of the chlorine atom.

    1-(3-Bromophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Methylphenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione: Similar structure but with a methyl group instead of chlorine.

Properties

Molecular Formula

C18H15ClF6N2O2

Molecular Weight

440.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione

InChI

InChI=1S/C18H15ClF6N2O2/c1-15(2)7-11-13(12(28)8-15)16(17(20,21)22,18(23,24)25)26-14(29)27(11)10-5-3-4-9(19)6-10/h3-6H,7-8H2,1-2H3,(H,26,29)

InChI Key

JPLIYAATNCPMGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(NC(=O)N2C3=CC(=CC=C3)Cl)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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